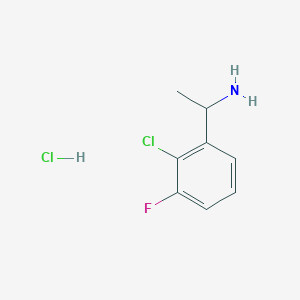

1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride

CAS No.: 1956306-77-6

Cat. No.: VC7841668

Molecular Formula: C8H10Cl2FN

Molecular Weight: 210.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956306-77-6 |

|---|---|

| Molecular Formula | C8H10Cl2FN |

| Molecular Weight | 210.07 |

| IUPAC Name | 1-(2-chloro-3-fluorophenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(10)8(6)9;/h2-5H,11H2,1H3;1H |

| Standard InChI Key | MBVZLDVQKRAIRO-UHFFFAOYSA-N |

| SMILES | CC(C1=C(C(=CC=C1)F)Cl)N.Cl |

| Canonical SMILES | CC(C1=C(C(=CC=C1)F)Cl)N.Cl |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with chlorine and fluorine atoms at adjacent positions (2 and 3), an ethanamine side chain (-CH-CH-NH), and a hydrochloride counterion. The IUPAC name is 1-(2-chloro-3-fluorophenyl)ethanamine hydrochloride, and its canonical SMILES string is CC(C1=C(C(=CC=C1)F)Cl)N.Cl . The presence of electronegative halogens influences electron distribution, affecting reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.08 g/mol |

| XLogP3-AA (LogP) | 2.1 (predicted) |

| Hydrogen Bond Donors | 2 (amine and HCl) |

| Hydrogen Bond Acceptors | 3 (F, Cl, NH) |

| Rotatable Bonds | 2 |

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves reductive amination of 2-chloro-3-fluorobenzaldehyde with ethylamine, followed by hydrochlorination. A representative pathway is:

-

Aldehyde Preparation: 2-Chloro-3-fluorobenzaldehyde is synthesized via Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

-

Reductive Amination: The aldehyde reacts with ethylamine in the presence of sodium cyanoborohydride (NaBHCN) to form 1-(2-chloro-3-fluorophenyl)ethanamine .

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Synthetic Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reductive Amination | NaBHCN, MeOH, 0°C–25°C | 65–75 |

| Hydrochlorination | HCl (g), EtO, 0°C | >90 |

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield and purity. Key parameters include:

-

Temperature: 20–50°C to minimize side reactions.

-

Pressure: Atmospheric conditions for safety and cost efficiency.

-

Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.

Biological Activity and Applications

Antimicrobial Properties

Comparison with Structural Analogs

Positional Isomerism Effects

Substituent positioning critically impacts biological activity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume